molecular formula C9H11NO3 B1580564 2-Isopropyl-4-nitrophenol CAS No. 60515-72-2

2-Isopropyl-4-nitrophenol

Cat. No. B1580564
CAS RN: 60515-72-2
M. Wt: 181.19 g/mol
InChI Key: YVSKFUMSIJTGTO-UHFFFAOYSA-N
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Description

2-Isopropyl-4-nitrophenol is a chemical compound with the molecular formula C9H11NO3 and a molecular weight of 181.19 . It is a solid substance stored at room temperature in an inert atmosphere .


Synthesis Analysis

The synthesis of 2-Isopropyl-4-nitrophenol can be achieved from 4-Methyl-2-pentanone and 2-Propenal, 3-[(1,1-dimethylethyl)amino]-2-nitro . Another method involves the reaction of p-isopropylphenol with fuming nitric acid in water, followed by a separation process .


Molecular Structure Analysis

The molecular structure of 2-Isopropyl-4-nitrophenol consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

2-Isopropyl-4-nitrophenol is a solid at room temperature . It has a molecular weight of 181.19 . The compound is stored in an inert atmosphere at room temperature .

Scientific Research Applications

Hydroxylation and Degradation Studies

  • Enzymatic Hydroxylation : A study by Koop (1986) on the hydroxylation of p-nitrophenol to 4-nitrocatechol using rabbit hepatic microsomes highlights the potential of enzymes in modifying nitrophenol compounds, which could be relevant for understanding the metabolic pathways and biotransformation of similar compounds like 2-Isopropyl-4-nitrophenol Koop, 1986.

  • Catalytic Reduction : Gupta et al. (2014) developed a novel catalyst based on Fe@Au bimetallic nanoparticles for the catalytic reduction of nitrophenol compounds. This study suggests the potential of 2-Isopropyl-4-nitrophenol in catalysis and environmental remediation Gupta et al., 2014.

  • Degradability in Anaerobic Systems : Research by Uberoi and Bhattacharya (1997) on the toxicity and degradability of nitrophenols in anaerobic systems underscores the environmental impact and degradation pathways of nitrophenol compounds, which may apply to 2-Isopropyl-4-nitrophenol as well Uberoi & Bhattacharya, 1997.

Photocatalytic and Adsorptive Removal

  • Photocatalytic Activity : Studies on the photocatalytic degradation of nitrophenols, such as the work by Chakraborty et al. (2021), demonstrate the effectiveness of composite nanostructures in removing toxic pollutants from water, suggesting similar applications for 2-Isopropyl-4-nitrophenol in environmental cleanup efforts Chakraborty et al., 2021.

  • Adsorptive Removal : Magdy et al. (2018) investigated the removal of nitrophenols from aqueous solutions using char ash, indicating the potential for adsorptive removal techniques in the treatment of water contaminated with nitrophenol compounds, including 2-Isopropyl-4-nitrophenol Magdy et al., 2018.

Atmospheric Impact and Catalytic Reduction

  • Atmospheric Occurrence : Harrison et al. (2005) reviewed the atmospheric occurrence of nitrophenols, highlighting the environmental and health impacts of nitrophenols, which could be relevant for understanding the behavior of 2-Isopropyl-4-nitrophenol in atmospheric processes Harrison et al., 2005.

  • Catalytic Reduction : Din et al. (2020) provided a critical review of nanocatalytic assemblies for the catalytic reduction of nitrophenols, emphasizing the advancements in nanotechnology for environmental remediation and potential pharmaceutical applications, which might extend to 2-Isopropyl-4-nitrophenol Din et al., 2020.

Safety And Hazards

Safety measures for handling 2-Isopropyl-4-nitrophenol include avoiding dust formation, avoiding breathing in mist, gas, or vapors, and avoiding contact with skin and eyes . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

While specific future directions for 2-Isopropyl-4-nitrophenol are not mentioned in the available resources, it is noted that lipases, which can interact with nitrophenols, are of growing interest in the construction of biosensors . Additionally, research into the removal of toxic nitrophenols in the presence of H2O2 using visible light active Bi2MoO6 nanomaterial has been conducted .

Relevant Papers Relevant papers include studies on biosensors and bioassays based on lipases , and a sustainable approach for the removal of toxic 4-nitrophenol in the presence of H2O2 .

properties

IUPAC Name

4-nitro-2-propan-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-6(2)8-5-7(10(12)13)3-4-9(8)11/h3-6,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVSKFUMSIJTGTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00336073
Record name 2-Isopropyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Isopropyl-4-nitrophenol

CAS RN

60515-72-2
Record name 2-Isopropyl-4-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00336073
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

4-Methyl-2-pentanone (4.85 g, 48 mmol) in 40 mL of ethanol was added dropwise to a solution of sodium nitromalonaldehyde monohydrate (7.61 g, 48 mmol) in 40 mL of water. NaOH (48 ml of 1N aqueous solution) was then added to the reaction mixture. The mixture was stirred at room temperature overnight, and solvent was removed under reduced pressure. The residue was diluted with water and neutralized, then extracted with ethyl acetate. The combined organic layers were washed with brine, dried (MgSO4), filtered and concentrated under reduced pressure. The resulting residue was purified by column chromatography with silica eluting with 15% ethyl acetate in hexanes to yield 4.7 g of 2-isopropyl-4-nitrophenol.
Quantity
4.85 g
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7.61 g
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40 mL
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40 mL
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48 mL
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

To a solution of 2-isopropylphenol (4.1 ml) in acetic acid (30 ml) was added 69% nitric acid (4 ml) in an ice bath and the mixture was stirred at the same temperature for 30 minutes. After addition of iced water, the reaction mixture was extracted with t-butyl methyl ether. The extractant was washed with water and brine, dried over anhydrous sodium sulfate, filtered and the filtrate concentrated in vacuo. The residue was purified by chromatography on a silica gel column using hexane/ethyl acetate=4/1 as an eluant to give the desired compound (2.66 g, yield 49%) as a yellow solid.
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4.1 mL
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4 mL
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30 mL
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Yield
49%

Synthesis routes and methods IV

Procedure details

2-Isopropyl-4-nitro-phenylamine (2.5 g, 13.9 mmol) was dissolved in 10% sulfuric acid (25 mL) and to this was added sodium nitrite (1.64 g, 23.8 mmol) in portions over 15 min at 0° C. The diazotized solution was added to boiling water and stirred for 15 min. the mixture was cooled to r.t. and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over sodium sulfate and concentrated in vacuo to afford 2-isopropyl-4-nitro phenol (2 g, 80%) as a solid.
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2.5 g
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25 mL
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1.64 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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